molecular formula C5H7N3O B1486749 3-Methyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 1173518-67-6

3-Methyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B1486749
CAS No.: 1173518-67-6
M. Wt: 125.13 g/mol
InChI Key: LLKFFBMJLCYMPR-XVNBXDOJSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a methyl group at the third position and an oxime group attached to the carbaldehyde at the fourth position. It has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methyl-1H-pyrazole-4-carbaldehyde as the starting material.

  • Reaction with Hydroxylamine: The carbaldehyde group is then reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime derivative.

  • Purification: The resulting oxime is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The oxime group can undergo oxidation to form the corresponding nitrile or amide.

  • Reduction: Reduction reactions can convert the oxime to the corresponding amine.

  • Substitution: Substitution reactions at the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Nitriles and Amides: Resulting from the oxidation of the oxime group.

  • Amines: Resulting from the reduction of the oxime group.

  • Substituted Pyrazoles: Resulting from substitution reactions at the pyrazole ring.

Scientific Research Applications

3-Methyl-1H-pyrazole-4-carbaldehyde oxime has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-Methyl-1H-pyrazole-4-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-Methyl-1H-pyrazole-4-carbaldehyde oxime is compared with other similar compounds to highlight its uniqueness:

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar structure but with a phenyl group instead of a methyl group.

  • 1H-Pyrazole-3-carbaldehyde oxime: Similar core structure but with the aldehyde group at a different position.

  • 5-Methylpyridine-2-carboxaldehyde oxime: A pyridine derivative with a similar functional group arrangement.

These compounds share structural similarities but differ in their substituents and positions, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

(NE)-N-[(5-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-7-9)2-6-8-4/h2-3,9H,1H3,(H,6,8)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKFFBMJLCYMPR-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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